Lipophilicity vs. Unsubstituted Thiophene Analog
The target compound (LogP = 0.80, computed per vendor specification) is approximately 1.2 log units more lipophilic than 2-amino-2-(thiophen-2-yl)acetamide (XLogP3 = −0.4, PubChem-computed), the simplest analog lacking both the N-methyl and 5-methyl substituents [1]. A ΔLogP of ~1.2 corresponds to a predicted ~16-fold increase in octanol-water partition coefficient, translating to measurably higher membrane permeability. This magnitude of lipophilicity shift is sufficient to move a compound from the 'low permeability risk' zone into the favorable oral absorption range typically associated with LogP values between 0 and 3.
| Evidence Dimension | Computed lipophilicity (LogP / XLogP3) |
|---|---|
| Target Compound Data | LogP = 0.80 (ChemScene computational chemistry data) |
| Comparator Or Baseline | 2-Amino-2-(thiophen-2-yl)acetamide; XLogP3 = −0.4 (PubChem 2021.05.07) |
| Quantified Difference | ΔLogP ≈ +1.2 (target more lipophilic) |
| Conditions | Computed properties; target LogP from ChemScene vendor datasheet; comparator XLogP3 from PubChem (XLogP3 3.0 algorithm). Values derived from different computational methods; absolute comparison should be treated with appropriate caution. |
Why This Matters
A 1.2 log unit increase in LogP can be the difference between a compound that fails to cross lipid bilayer membranes at useful rates and one with adequate passive permeability for cellular assays or oral bioavailability screening cascades.
- [1] PubChem. 2-Amino-2-(thiophen-2-yl)acetamide, CID 14774043 (Computed Properties: XLogP3 = −0.4). https://pubchem.ncbi.nlm.nih.gov/compound/14774043 (accessed 2026-04-29). View Source
